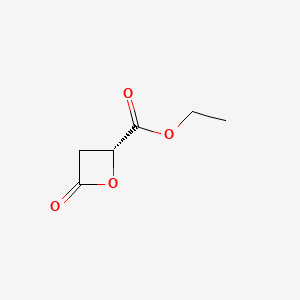

(R)-ethyl 4-oxooxetane-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-4-oxooxetane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDARXXGXFUIFGZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of R Ethyl 4 Oxooxetane 2 Carboxylate Derivatives

Oxetane (B1205548) Ring Chemistry and Modulations

The reactivity of the oxetane core is dominated by reactions that relieve its significant ring strain. These transformations include nucleophilic ring-opening, rearrangements, and functionalizations that leverage the stored potential energy of the ring system.

The ring-opening of unsymmetrically substituted oxetanes like (R)-ethyl 4-oxooxetane-2-carboxylate is a synthetically valuable transformation that proceeds via mechanisms analogous to those of epoxides. The regioselectivity of the attack is highly dependent on the nature of the nucleophile and the reaction conditions. magtech.com.cnresearchgate.net

The mechanism is typically an SN2-type displacement on one of the ring carbons adjacent to the oxygen atom. The direction of the nucleophilic attack (i.e., at C2 or C4) is dictated by a balance of steric and electronic factors. magtech.com.cn

Attack at C4 (Steric Control): Under basic or neutral conditions, strong, "hard" nucleophiles such as organolithium reagents, Grignard reagents, or metal hydrides preferentially attack the less sterically hindered and less electronically deactivated carbon atom, which is C4. This pathway is favored as it avoids the more sterically encumbered C2 position, which is substituted with an ethyl carboxylate group. The reaction proceeds through a direct SN2 attack, leading to the cleavage of the C4-O bond.

Attack at C2 (Electronic Control): Under acidic conditions (either Brønsted or Lewis acid catalysis), the oxetane oxygen is first protonated or coordinated, which activates the ring for opening. researchgate.net This activation creates a partial positive charge on the adjacent carbons. The C2 carbon, being substituted with an electron-withdrawing ester group, can better stabilize a developing positive charge. Consequently, weaker nucleophiles will preferentially attack the more substituted C2 position. magtech.com.cn This pathway results in the cleavage of the C2-O bond.

The regioselectivity of these reactions provides a powerful tool for chemists to selectively generate either 1,3- or 1,4-difunctionalized linear products from a single cyclic precursor. researchgate.net

| Condition | Nucleophile Type | Site of Attack | Bond Cleaved | Controlling Factor |

| Basic / Neutral | Strong (e.g., R-Li, RMgX) | C4 | C4-O | Steric Hindrance |

| Acidic | Weak (e.g., H₂O, ROH, halides) | C2 | C2-O | Electronic Stabilization |

The strain energy within the oxetane ring can be harnessed to drive ring expansion and rearrangement reactions, providing access to larger, more stable heterocyclic systems like tetrahydrofurans or γ-lactones. acs.orgresearchgate.net

One prominent method for oxetane ring expansion involves the reaction with diazo compounds catalyzed by N-heterocyclic carbene (NHC)-copper complexes. clausiuspress.com This process is believed to proceed through the formation of an oxygen ylide intermediate. The oxetane oxygen atom attacks the carbene generated from the diazo compound, forming the ylide. This is followed by a magtech.com.cnenamine.net-sigmatropic rearrangement that results in the insertion of the carbene carbon into one of the C-O bonds of the oxetane, expanding the four-membered ring to a five-membered tetrahydrofuran (B95107) derivative. rsc.org For this compound, this reaction would yield highly functionalized tetrahydrofurans while retaining stereochemical information.

Lewis acid-catalyzed rearrangements are also possible. For instance, treatment with a Lewis acid could promote rearrangement of the β-lactone structure into a more stable γ-lactone, potentially through a carbocationic intermediate. researchgate.net The specific pathway and product distribution would be highly dependent on the substrate and the choice of Lewis acid. Analogous rearrangements have been observed in related systems, such as the conversion of keto epoxides to lactones. acs.org

Catalytic asymmetric desymmetrization is a powerful strategy for transforming prochiral or meso compounds into valuable chiral building blocks. In the context of oxetane chemistry, this approach has been successfully applied to 3-substituted oxetanes, which are structurally related to the core of the title compound. These strategies often employ a chiral catalyst to control the enantioselective ring-opening with an internal nucleophile. nih.gov

A notable example is the desymmetrization of oxetanes bearing a tethered thioester or selenoester nucleophile, catalyzed by a chiral Brønsted acid like a SPINOL-derived phosphoric acid. researchgate.netnsf.gov The catalyst protonates the oxetane oxygen, activating it for nucleophilic attack. The chiral environment provided by the catalyst ensures that the intramolecular attack occurs selectively on one of the two enantiotopic C-O bonds, leading to the formation of chiral tetrahydrothiophenes or tetrahydroselenophenes with high enantiomeric excess (ee). nih.gov A similar strategy using tethered amine nucleophiles has been used to generate chiral 1,4-benzoxazepines. nih.gov This methodology highlights a sophisticated way to construct complex chiral heterocycles by leveraging the reactivity of the oxetane ring. researchgate.net

| Nucleophile | Catalyst | Product | Yield (%) | ee (%) |

| Internal Thioester | Chiral Phosphoric Acid | Chiral Tetrahydrothiophene | up to 98 | up to 95 |

| Internal Selenoester | Chiral Phosphoric Acid | Chiral Tetrahydroselenophene | up to 99 | up to 97 |

| 2-Aminophenol | Chiral Phosphoric Acid | Chiral 1,4-Benzoxazepine | up to 98 | up to 94 |

Data synthesized from studies on analogous 3-substituted oxetane systems. nih.govnih.gov

The concept of strain-release functionalization utilizes the potential energy stored in strained rings to drive chemical reactions. acs.org Oxetanes, with a ring strain comparable to epoxides, are excellent substrates for such transformations. thieme-connect.de This reactivity allows for the installation of the oxetane's carbon framework onto other molecules, effectively using the oxetane as a "spring-loaded" building block. enamine.net

This strategy is particularly evident in reactions where C-O bond cleavage is coupled with the formation of a new bond. For example, radical-based ring-opening reactions can be initiated using photoredox and zirconocene (B1252598) catalysis. thieme-connect.de This method allows for the homolytic cleavage of a C-O bond to generate a carbon-centered radical, which can then participate in subsequent reactions. This approach offers a complementary reactivity pattern to traditional polar, nucleophilic ring-opening methods. The inherent energy of the strained ring provides the thermodynamic driving force for the initial C-O bond cleavage. acs.org This principle underpins the utility of oxetanes as versatile intermediates in the synthesis of more complex structures. acs.org

Reactivity of the 4-Oxo (Ketone) Moiety

The ketone at the C4 position of this compound is part of a β-keto ester system, a well-studied and highly reactive functional group. Its reactivity is central to the derivatization of the molecule, allowing for stereoselective modifications that can introduce new stereocenters.

The reduction of the ketone in β-keto esters is a fundamental transformation that generates β-hydroxy esters, which are valuable chiral synthons. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed. researchgate.net

Biocatalytic Reductions: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptionally high stereoselectivity. Using a panel of KREDs, it is often possible to access either the (syn) or (anti)-diastereomer of the resulting β-hydroxy ester with high enantiomeric excess by selecting an appropriate enzyme that follows either the Prelog or anti-Prelog reduction pathway. mdpi.com

Chemical Reductions: Diastereoselective chemical reductions can be achieved through two main strategies:

Chelation-Controlled Reduction: In the presence of a chelating Lewis acid (e.g., TiCl₄, MgBr₂) and a hydride source (e.g., NaBH₄), the β-keto ester forms a rigid six-membered chelate between the metal, the ketone oxygen, and the ester carbonyl oxygen. The hydride then attacks from the less sterically hindered face, typically leading to the syn-diol precursor with high diastereoselectivity. researchgate.net

Non-Chelation-Controlled (Felkin-Anh) Reduction: Under non-chelating conditions, for example using bulky reducing agents like L-Selectride or in coordinating solvents that disrupt chelation, the reduction follows the Felkin-Anh model. The largest group (the ester) is oriented anti to the incoming nucleophile, which leads preferentially to the anti-product. researchgate.net

The ability to selectively generate either the syn or anti diastereomer by choosing the appropriate reduction method makes this compound a powerful chiral scaffold for constructing molecules with multiple, well-defined stereocenters.

| Method | Reagent(s) | Typical Product | Stereochemical Control |

| Biocatalytic | Ketoreductase (KRED) | syn or anti | Enzyme-dependent (Prelog vs. anti-Prelog) |

| Chemical | NaBH₄, CeCl₃ (non-chelating) | anti-β-hydroxy ester | Felkin-Anh Model |

| Chemical | NaBH₄, TiCl₄ (chelating) | syn-β-hydroxy ester | Chelation Control |

Beyond reduction, the ketone can undergo other transformations typical of β-keto esters, such as enolate formation followed by alkylation or aldol (B89426) reactions, further expanding its synthetic utility. nih.gov

Functional Group Interconversions on the Oxo Group (e.g., deoxyfluorination, acetylene (B1199291) incorporation)

The carbonyl group at the C4 position of the oxetane ring in derivatives of this compound is a key site for functional group interconversions, allowing for the synthesis of diverse oxetane-containing building blocks. Two significant transformations are deoxyfluorination and the incorporation of acetylene moieties.

Deoxyfluorination is a valuable reaction for introducing fluorine atoms, which can significantly alter the biological and chemical properties of the molecule. This transformation can be achieved using various deoxyfluorinating agents.

Acetylene incorporation provides a pathway to introduce a highly versatile functional group that can participate in numerous subsequent reactions, such as click chemistry, Sonogashira coupling, and Glaser coupling. A common method for this transformation is the Seyferth-Gilbert reaction, which utilizes the Ohira-Bestmann reagent to convert the ketone directly into a terminal alkyne. This reaction offers a direct route to valuable building blocks for further synthetic elaboration.

Table 1: Key Transformations of the Oxo Group in Oxetane Derivatives

| Transformation | Reagent/Reaction | Resulting Functional Group | Reference |

|---|---|---|---|

| Deoxyfluorination | Deoxyfluorinating Agents | gem-Difluoro | |

| Acetylene Incorporation | Ohira-Bestmann Reagent (Seyferth-Gilbert Reaction) | Terminal Alkyne |

Transformations Involving the Ethyl Ester Group

The ethyl ester group of this compound is amenable to a variety of chemical modifications, enabling the synthesis of carboxylic acids, different esters, amides, and other derivatives.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved through saponification using a base like sodium hydroxide (B78521) (NaOH), followed by careful acidification. nih.gov However, the resulting oxetane-2-carboxylic acids exhibit significant stability issues. enamine.netchemrxiv.org

Recent research has revealed that many oxetane-carboxylic acids are intrinsically unstable and can undergo an unexpected isomerization into lactone structures. nih.govacs.orgacs.org This isomerization can occur simply upon storage at room temperature or with gentle heating, which can negatively impact reaction yields, especially in processes requiring elevated temperatures. nih.govenamine.net For instance, after one year of storage at room temperature, one oxetane-carboxylic acid showed approximately 50% conversion to its lactone isomer. nih.gov In another case, slight heating at 50°C in a dioxane/water mixture led to the clean isomerization of the acid into the corresponding lactone. nih.gov This inherent instability is a critical consideration for chemists working with these compounds. enamine.netchemrxiv.org

Transesterification, the conversion of one ester to another, is a useful modification that can be performed under either acidic or basic conditions. masterorganicchemistry.com For oxetane derivatives, basic or mild conditions are preferred to avoid the potential for ring-opening, which can occur under treatment with strong acids. The reaction typically involves reacting the ethyl ester with an alcohol in the presence of a catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Alkylation at the ester site is another method to form different esters. This can be achieved by first hydrolyzing the ester to the carboxylate salt and then reacting it with an alkyl halide. For example, the sodium salt of a related benzothiazine-3-carboxylic acid was alkylated with iodoethane (B44018) in dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding ethyl ester. mdpi.com

The formation of amides from the parent carboxylic acid (obtained via ester hydrolysis) is a common and important transformation. Oxetane-carboxylic acids are frequently utilized in amide coupling reactions to produce a wide range of derivatives. acs.org These reactions typically involve activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

This methodology allows for the incorporation of the oxetane motif into larger, more complex molecules, including those with potential biological activity. For instance, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate was synthesized from a precursor carboxylic acid, demonstrating the utility of amidation in creating bifunctional molecules. mdpi.com

Stability and Isomerization Pathways of Oxetane-2-Carboxylic Acid Derivatives

A significant and previously under-recognized aspect of the chemistry of oxetane-2-carboxylic acid derivatives is their inherent instability and propensity to isomerize. enamine.netchemrxiv.org Many acids in this class readily convert into new heterocyclic lactones without the need for an external catalyst. nih.govacs.org

This intramolecular isomerization is a general phenomenon for many oxetane-carboxylic acids and can be initiated by storage at room temperature or by slight heating. nih.govacs.org The proposed mechanism involves intramolecular protonation of the oxetane ring's oxygen by the carboxylic acid group, which activates the ring for nucleophilic attack by the carboxylate, leading to ring-opening and subsequent formation of a more stable lactone. acs.org

Table 2: Stability of Representative Oxetane-Carboxylic Acids

| Compound | Conditions | Observation | Outcome | Reference |

|---|---|---|---|---|

| Oxetane-carboxylic acid 1a | Storage at room temperature (1 year) | ~50% conversion to impurity | Isomerization to lactone 1b | nih.gov |

| Oxetane-carboxylic acid 2a | Storage at room temperature (1 week) | ~7% conversion to impurity | Isomerization to lactone 2b | nih.govacs.org |

| Oxetane-carboxylic acid 2a | Heating at 50°C (dioxane/water) | Clean isomerization | Formation of lactone 2b | nih.gov |

| Bicyclic oxetane-acid precursor | Acidification with NaHSO₄ | Immediate formation of bicyclic product | Isomerization to bicyclic product 37b | nih.govacs.org |

Strategic Applications of R Ethyl 4 Oxooxetane 2 Carboxylate As a Chiral Building Block

Construction of Complex Heterocyclic Scaffolds

The unique structural features of (R)-ethyl 4-oxooxetane-2-carboxylate, including its strained oxetane (B1205548) ring and electrophilic ketone, make it an excellent starting material for the synthesis of a wide array of complex heterocyclic systems. acs.orgeurjchem.com The ring strain facilitates various ring-opening and rearrangement reactions, enabling access to diverse molecular scaffolds that would be challenging to prepare through other methods. acs.orgchemrxiv.org

Synthesis of Fluorinated Heterocyclic Systems

The incorporation of fluorine into heterocyclic compounds can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. This compound serves as a key precursor for the synthesis of novel fluorinated heterocyclic systems. The reactivity of the oxetane ring allows for strategic manipulations to introduce fluorine atoms. For instance, treatment with deoxyfluorinating agents can convert the ketone or a derived alcohol into a fluorinated derivative, which can then undergo further transformations to yield complex fluorinated heterocycles. While direct fluorination of similar oxetane systems can be challenging, derivatization to more reactive intermediates often facilitates the introduction of fluorine. chemrxiv.org

Assembly of Spiro Compounds and Polyspiro Derivatives

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. researchgate.netmdpi.combeilstein-journals.org The ketone functionality at the C4 position of this compound is an ideal handle for the construction of spirocyclic junctions. Reactions such as the Paternò–Büchi reaction or condensations with bifunctional nucleophiles can be employed to form a second ring at this position, leading to the formation of spiro-oxetanes. rsc.org These reactions often proceed with high diastereoselectivity, influenced by the existing stereocenter at C2. Further elaboration of other functional groups on the molecule can lead to the assembly of more complex polyspiro derivatives. chemrxiv.org

Formation of Fused Oxetane Bicycles

Fused bicyclic systems containing an oxetane ring are prevalent in a number of natural products and biologically active molecules. eurjchem.com Intramolecular reactions utilizing the functionality of this compound provide a powerful strategy for the synthesis of these strained ring systems. For example, intramolecular cyclization reactions can lead to the formation of a new ring fused to the oxetane core. nih.gov The stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of these cyclization reactions, allowing for the synthesis of enantiomerically pure fused oxetane bicycles.

Synthesis of Heterocyclic α,α-Disubstituted Amino Acid Derivatives

α,α-Disubstituted amino acids are important components of peptidomimetics, as they can induce specific secondary structures and increase resistance to enzymatic degradation. The structure of this compound provides a scaffold for the synthesis of novel heterocyclic amino acid derivatives with a quaternary α-carbon. nih.govresearchgate.net The ketone can be transformed into an amino group or other nitrogen-containing heterocycle, while the carboxylate provides the acid functionality. The inherent chirality ensures the synthesis of enantiomerically enriched amino acid derivatives.

Role in the Generation of Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters with high enantioselectivity is a significant challenge in organic synthesis. This compound is a valuable tool for addressing this challenge, as reactions at its C4-carbonyl group can directly lead to the formation of such centers. Nucleophilic additions to the ketone, for example, can proceed with high facial selectivity due to the directing influence of the adjacent stereocenter at C2. This allows for the stereocontrolled synthesis of molecules bearing a quaternary carbon atom within a complex heterocyclic framework.

Precursor in the Development of Conformationally Constrained Molecules

The incorporation of rigid structural elements into peptides and other bioactive molecules is a widely used strategy to enhance their potency, selectivity, and metabolic stability. lifechemicals.comnih.gov The strained oxetane ring of derivatives synthesized from this compound can serve as a conformational constraint. scispace.comnih.govresearchgate.net When incorporated into a peptide backbone or a larger molecule, the oxetane moiety restricts the conformational freedom of the molecule, locking it into a specific bioactive conformation. This pre-organization can lead to a significant improvement in binding affinity to biological targets. ethz.ch

Integration into Peptidomimetic Design and Related Synthetic Targets (non-clinical focus)

This compound serves as a valuable chiral starting material for the synthesis of non-proteinogenic amino acids and scaffolds used in peptidomimetic design. Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced metabolic stability and oral bioavailability. The incorporation of unnatural amino acids is a key strategy in this field. researchgate.nethilarispublisher.com The strained 4-membered ring and multiple functional groups of this compound make it a versatile precursor for various molecular architectures.

The primary route for its use in this context is through the synthesis of novel β- and γ-amino acids. The oxetane ring can be opened selectively to yield linear chains with defined stereochemistry, which can then be incorporated into peptide backbones.

Key Synthetic Transformations and Targets:

Synthesis of Chiral β-Amino Acids: The ketone at the C4 position can undergo reductive amination to install an amino group. Subsequent ring-opening of the oxetane, for example, through hydrogenolysis or nucleophilic attack, can lead to the formation of chiral γ-hydroxy-β-amino acids. These derivatives are valuable in constructing β-peptides, which are known to form stable secondary structures like helices and sheets. radtech.org

Scaffolds for Constrained Peptides: The oxetane derivative can be used to synthesize dipeptide isosteres that mimic the spatial arrangement of two adjacent amino acids. These building blocks can be inserted into peptide sequences to induce specific turns or to improve resistance against proteolytic degradation. scispace.com

The table below outlines potential peptidomimetic building blocks that can be synthesized from this compound.

| Starting Material | Synthetic Transformation(s) | Resulting Building Block | Potential Application in Peptidomimetics |

| This compound | 1. Reductive Amination2. Ring Opening (e.g., hydrogenolysis) | Chiral γ-hydroxy-β-amino acid | Formation of β-peptides with stable secondary structures. |

| This compound | 1. Reductive Amination2. Ester Hydrolysis | (2R,4S)-4-aminooxetane-2-carboxylic acid | Introduction of conformational constraints into peptide backbones. scispace.com |

| This compound | 1. Wittig Reaction at C42. Michael Addition of an amine | Chiral γ-amino acid with oxetane moiety | Synthesis of γ-peptides with unique folding properties. |

Utilization in Materials Science Applications (e.g., monomers for cationic ring-opening polymerizations, crosslinkers)

The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes this compound a suitable monomer for cationic ring-opening polymerization (CROP). radtech.orgradtech.org This process yields polyethers with pendant functional groups derived from the C2 and C4 substituents. The resulting polymers can exhibit unique properties due to the chirality and functionality of the monomer unit.

Monomer for Cationic Ring-Opening Polymerization (CROP):

CROP of oxetanes is typically initiated by strong electrophiles, such as protic acids or Lewis acids, which activate the oxygen atom of the ring and facilitate nucleophilic attack by another monomer molecule. radtech.org The polymerization of this compound would lead to a functional polyether. The presence of the ethyl carboxylate group offers several advantages:

Functional Polymers: The resulting polymer possesses a pendant ester group on each repeating unit. This functionality can be used for post-polymerization modification, allowing for the attachment of other molecules to tailor the polymer's properties (e.g., hydrophilicity, biocompatibility, or reactivity).

Chiral Polymers: The (R)-stereochemistry of the monomer is retained during polymerization, leading to an optically active, isotactic polymer. Such chiral polymers can have applications in chiral separation media or as specialized optical materials.

Degradable Materials: The ester linkage in the side chain provides a potential site for hydrolytic degradation, which can be advantageous for creating biodegradable materials.

The reactivity in CROP can be influenced by the substituents. The electron-withdrawing nature of the ketone and ester groups in this compound may decrease the basicity of the oxetane oxygen, potentially affecting the rate of polymerization compared to unsubstituted oxetanes. radtech.org

Potential as a Crosslinker:

The ketone and ester functionalities also allow the monomer or the resulting polymer to be used as a crosslinking agent.

Post-Polymerization Crosslinking: After polymerization, the pendant ester groups can undergo transesterification reactions with diols or polyols to form a crosslinked network. Similarly, the ketone group (if preserved or modified) can be used for crosslinking reactions, for instance, by forming ketals with diols.

Hybrid Polymer Systems: The oxetane monomer can be copolymerized with other monomers, such as epoxides, to create hybrid photopolymer systems. radtech.org The oxetane's distinct polymerization kinetics can be used to control the curing process and the final properties of the material.

The table below summarizes the potential materials science applications and the role of the compound's key structural features.

| Application | Relevant Structural Feature(s) | Mechanism/Process | Potential Polymer Properties |

| Functional Monomer | Strained Oxetane Ring | Cationic Ring-Opening Polymerization (CROP) radtech.orgradtech.org | Functional polyether with pendant ester groups. |

| Chiral Polymer Synthesis | (R)-Stereocenter at C2 | Stereoretentive Polymerization | Optically active, isotactic polymer. |

| Crosslinking Agent | Ester and Ketone Groups | Transesterification, Ketal Formation | Formation of crosslinked polymer networks for thermosets or hydrogels. |

Mechanistic Insights and Computational Studies of Oxetane 2 Carboxylate Reactions

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of chiral oxetanes, including derivatives like (R)-ethyl 4-oxooxetane-2-carboxylate, relies on catalytic strategies that create a stereochemically controlled environment for the cyclization or functionalization reaction. Mechanistic studies, often combining experimental evidence with computational analysis, have been crucial in understanding the origin of enantioselectivity.

A common strategy involves the use of a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst, which interacts with the substrate to favor one enantiomeric pathway over the other. For instance, in iridium-catalyzed reductive couplings of oxetanones with allylic acetates, the proposed catalytic cycle highlights several key steps. nih.gov The cycle is initiated by the formation of an iridium hydride species. The subsequent ionization of the allylic acetate (B1210297) is considered the enantiodetermining step, creating a chiral-at-metal allyliridium(III) complex. nih.gov The ketone or oxetanone then adds through a six-centered transition structure, and the resulting alkoxide is displaced to release the chiral product and regenerate the catalyst. nih.gov

In other systems, such as the desymmetrization of oxetanes using chiral Brønsted acid catalysts, the mechanism involves the activation of the oxetane (B1205548) ring. nsf.gov Computational studies suggest that the catalyst protonates the oxetane oxygen, facilitating a nucleophilic attack. The stereochemical outcome is determined by the facial selectivity of this attack, which is dictated by the chiral environment of the catalyst. nsf.gov Similarly, enantioselective intramolecular oxa-Michael reactions to form cyclic ethers are rationalized through detailed computational analysis of the transition states, revealing that a network of stabilizing intermolecular hydrogen bonds between the catalyst and substrate is responsible for the high degree of stereocontrol. acs.orgbeilstein-journals.org

Computational Modeling of Oxetane Ring Strain and Reactivity Profiles

The reactivity of oxetane-2-carboxylates is fundamentally influenced by the inherent strain of the four-membered oxetane ring. Computational modeling has been instrumental in quantifying this strain and predicting its impact on chemical behavior. The ring strain of the parent oxetane is approximately 25.5 kcal/mol, a value significantly higher than that of the five-membered tetrahydrofuran (B95107) (5.6 kcal/mol) and comparable to the highly reactive three-membered oxirane (27.3 kcal/mol). nih.govbeilstein-journals.org

This substantial strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°. nih.govbeilstein-journals.org X-ray analysis shows that the parent oxetane is not planar but has a slight pucker. nih.govbeilstein-journals.org This angular distortion, combined with polarized carbon-oxygen bonds, renders the ring susceptible to nucleophilic attack and ring-opening reactions, which relieve the strain. nih.govacs.org Computational studies, such as those using the ORCA program system, allow for the calculation of the energetics of these ring-opening reactions, providing a quantitative reactivity profile. libretexts.org By calculating the Gibbs free energy of the reactants, products, and transition states, researchers can model the reaction pathway and understand how the release of ring strain provides a thermodynamic driving force for reactions. beilstein-journals.orglibretexts.org This inherent reactivity has been widely exploited in synthesis. nih.gov

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |

| Oxirane | 3-membered | 27.3 nih.govbeilstein-journals.org |

| Oxetane | 4-membered | 25.5 nih.govbeilstein-journals.org |

| Tetrahydrofuran | 5-membered | 5.6 nih.govbeilstein-journals.org |

Transition State Analysis for Stereoselective Transformations

The key to achieving high enantioselectivity in the synthesis of chiral molecules like this compound lies in maximizing the energy difference between the diastereomeric transition states that lead to the (R) and (S) products. Transition state analysis using computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereochemical outcomes of these transformations. nsf.govacs.org

These computational analyses model the structures and energies of the transition states for competing reaction pathways. For example, in the asymmetric desymmetrization of an oxetane catalyzed by a chiral Brønsted acid, DFT calculations were used to optimize the transition states leading to the two possible enantiomers. nsf.gov The calculations revealed that the favored transition state was lower in energy by 1.8 kcal/mol, a difference that accounts for the high enantioselectivity observed experimentally. nsf.gov

Similarly, in a highly enantioselective intramolecular oxa-Michael reaction catalyzed by a superbasic chiral catalyst, an extensive transition-state search was conducted. acs.org The study identified the most favorable transition structures for the formation of both the (S) and (R) products. The analysis showed an energy difference (ΔΔG‡) of 2.8 kcal/mol between the two, favoring the experimentally observed (S)-product. acs.org This energy difference was attributed to a tighter binding and a more extensive network of stabilizing hydrogen bonds between the catalyst and the substrate in the favored transition state. acs.org

| Reaction Type | Catalyst System | Favored TS | Disfavored TS | Energy Difference (ΔΔG‡) | Reference |

| Oxetane Desymmetrization | Chiral Brønsted Acid | TS1-S | TS1-R | 1.8 kcal/mol | nsf.gov |

| Intramolecular Oxa-Michael | Chiral BIMP Catalyst | TS-(S) | TS-(R) | 2.8 kcal/mol | acs.org |

Electronic Structure and Conformational Analysis of Oxetane-2-Carboxylates

The three-dimensional shape and electronic properties of oxetane-2-carboxylates are critical determinants of their physical properties and biological interactions. The oxetane ring itself is not planar but exists in a puckered conformation to alleviate torsional strain. nih.govbeilstein-journals.org The parent oxetane has a calculated puckering angle of 8.7°. nih.govbeilstein-journals.org

The introduction of substituents, such as the ethyl carboxylate group at the 2-position and the oxo group at the 4-position, significantly influences the ring's conformation. Substituents can increase unfavorable eclipsing interactions, leading to a more pronounced pucker. acs.org For instance, the substituted oxetane ring in the insecticide EDO was found to have a puckering angle of 16°. acs.org

Computational studies and spectroscopic methods are used to investigate the preferred conformations of substituted oxetanes. ox.ac.uknih.gov Conformational analysis of 2-sulfonyl-oxetane fragments has been performed computationally to predict their likely binding orientations in a biological context. nih.gov In more complex systems, such as oxetane-based dipeptide isosteres, studies using NMR, FT-IR, and circular dichroism spectroscopy have shown that steric interactions largely govern the preferred conformation. ox.ac.uk X-ray crystallography of other substituted oxetanes has revealed specific conformations, such as a "gauche arrangement" of substituents relative to the oxetane ring, which can be stabilized by intramolecular interactions like π-stacking. nih.gov The defined, non-planar scaffolding provided by the oxetane ring is a key feature exploited in medicinal chemistry. acs.orgnih.gov

Emerging Trends and Future Research Directions for R Ethyl 4 Oxooxetane 2 Carboxylate

Development of Novel Catalytic Systems for Efficient Chiral Oxetane (B1205548) Synthesis

The efficient and enantioselective synthesis of chiral oxetanes is a cornerstone of their application in pharmaceuticals and fine chemicals. frontiersin.orgchiralpedia.com Modern catalysis is at the forefront of these efforts, with significant progress in transition metal catalysis, organocatalysis, and biocatalysis. frontiersin.orgnih.gov These advanced catalytic systems aim to provide precise control over stereochemistry, often under mild and environmentally friendly conditions. nih.gov

Recent strategies have moved beyond traditional methods like the Williamson etherification, which often requires harsh conditions and multi-step precursor synthesis. acs.orgbeilstein-journals.orgnih.gov Innovations include:

Asymmetric Metal Catalysis: Earth-abundant metals are increasingly used to catalyze the asymmetric synthesis of heterocycles. rsc.org For oxetanes, methods like Lewis acid-catalyzed epoxide-opening cyclizations and tandem reactions are being explored. beilstein-journals.orgnih.gov For instance, chiral phosphoric acids have been successfully used in the catalytic asymmetric synthesis of small rings. beilstein-journals.org

Organocatalysis: Metal-free organocatalysts, such as those based on chiral amines or phosphoric acids, offer a powerful alternative for enantioselective transformations. frontiersin.orgnih.gov For example, chiral Lewis bases have been employed in the organocatalytic enantioselective aminohydroxylation of olefins to form related heterocyclic structures. mdpi.com The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl and an alkene to form an oxetane, has been rendered more practical through visible-light-mediated photocatalysis, avoiding the need for high-energy UV light. nih.govacs.orgorganic-chemistry.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green chemistry. nih.govnih.gov Halohydrin dehalogenases (HHDHs), for example, have been explored for their potential in constructing chiral oxetane rings, providing access to both enantiomers of chiral oxetanes and related 1,3-disubstituted alcohols. researchgate.net The use of whole-cell biocatalysts for producing enantiomerically pure compounds is a growing trend in the pharmaceutical industry. nih.gov

These evolving catalytic methodologies are crucial for producing (R)-ethyl 4-oxooxetane-2-carboxylate and its derivatives with high purity and efficiency, paving the way for their broader application.

Table 1: Examples of Modern Catalytic Approaches for Oxetane Synthesis This table presents generalized examples of catalytic systems applicable to the synthesis of chiral oxetanes.

| Catalytic Approach | Catalyst Type | Example Reaction | Key Advantages |

| Metal Catalysis | Lewis Acids (e.g., In(OTf)₃) | Intramolecular cyclization of hydroxy-ether precursors | High efficiency, potential for stereocontrol. nih.gov |

| Photocatalysis | Iridium Photosensitizers | [2+2] Paternò-Büchi reaction | Uses lower-energy visible light, mild conditions. beilstein-journals.org |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric desymmetrization of oxetanes | Metal-free, high enantioselectivity. beilstein-journals.orgacs.org |

| Biocatalysis | Halohydrin Dehalogenases (HHDH) | Enzymatic ring construction | High stereoselectivity, green reaction conditions. researchgate.net |

Exploration of New Reactivity Modes for Oxetane-2-Carboxylates

The reactivity of oxetane-2-carboxylates is dominated by the high strain energy of the four-membered ring (approx. 106 kJ/mol), which facilitates a variety of ring-opening reactions. nih.govradtech.org Researchers are actively exploring new ways to harness this reactivity to create diverse molecular structures. The presence of the carboxylate group adds another layer of chemical functionality, which can direct or participate in these transformations.

Key areas of exploration include:

Ring-Opening Reactions: The strained C-O bonds of the oxetane ring are susceptible to cleavage by a wide range of nucleophiles. acs.orgresearchgate.net While this has traditionally been achieved under acidic or strongly nucleophilic conditions, newer methods employ catalysis to achieve ring-opening under milder conditions. researchgate.netyoutube.com For example, cobalt-catalysis has been used to generate alkyl radicals via oxetane ring-opening, which can then participate in Giese-type additions or cross-electrophile couplings. researchgate.net Oxetanols have also been shown to act as 1,2-bis-electrophiles in Brønsted acid-catalyzed reactions with diols to form 1,4-dioxanes. nih.gov

Intramolecular Isomerization: A significant and previously underappreciated reactivity mode is the spontaneous isomerization of oxetane-carboxylic acids. nih.gov It has been discovered that many such acids are unstable and can isomerize into new heterocyclic lactones upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.gov This instability must be considered in synthetic planning, as it can dramatically affect reaction yields and outcomes. nih.gov

Functionalization of the Ring: Beyond ring-opening, reactions that functionalize the intact oxetane ring are of great interest. rsc.org This includes C-H functionalization, which allows for the direct installation of new substituents onto the oxetane core, a strategy that avoids lengthy pre-functionalization steps. nih.govresearchgate.net

Understanding these new reactivity modes is critical for leveraging this compound as a versatile synthetic intermediate.

Table 2: Reactivity Modes of Oxetane Carboxylates This table summarizes key reaction types involving the oxetane-2-carboxylate scaffold.

| Reactivity Mode | Reagents/Conditions | Product Type | Significance |

| Nucleophilic Ring-Opening | Organometallic reagents (e.g., Grignard), Acid catalysis | Functionalized 1,3-diols | Classic reactivity, provides access to acyclic structures. researchgate.netyoutube.com |

| Radical Ring-Opening | Cobalt-catalysis | Functionalized alkanes | Accesses radical intermediates for C-C bond formation. researchgate.net |

| Intramolecular Isomerization | Room temperature or mild heating (for the carboxylic acid) | Cyclic lactones | Reveals inherent instability and a novel transformation pathway. nih.gov |

| [3+2] Cycloaddition | Ketenes, Lewis base catalyst | Oxazolidin-4-ones | Ring-opening followed by cyclization to form larger heterocycles. mdpi.com |

Advanced Functionalization Strategies for Complex Molecular Architectures

The incorporation of the oxetane motif into complex molecules is a major driver of current research, largely due to the positive impact of this scaffold on the pharmacokinetic properties of drug candidates. acs.orgnih.gov this compound serves as a chiral building block, enabling the synthesis of intricate, three-dimensional molecules that are of high interest in medicinal chemistry. nih.gov

Advanced strategies focus on integrating the oxetane unit into larger systems:

Late-Stage Functionalization: A powerful strategy in drug discovery is the ability to modify a complex molecule in the final steps of a synthesis. Methodologies are being developed that allow for the direct installation of the oxetane ring onto complex substrates, such as natural products or existing drug molecules. nih.govnih.gov For example, a recently developed method couples Williamson etherification with alcohol C-H functionalization, allowing for oxetane formation from native alcohol groups in complex molecules under mild conditions. beilstein-journals.orgnih.gov

Building Block Diversification: The functional groups on the oxetane ring, such as the ester in this compound, can be transformed to introduce further complexity. The ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other functional groups. nih.govnih.gov The oxetane ring itself can be further substituted. For example, 2-(aryl-sulfonyl)oxetanes have been prepared and subsequently functionalized via organometallic intermediates. rsc.org

Synthesis of Spirocycles and Fused Systems: The oxetane ring can be incorporated into spirocyclic and fused-ring systems, creating rigid scaffolds with well-defined three-dimensional shapes. acs.org These structures are particularly valuable in drug design for optimizing interactions with biological targets. Strategies include intramolecular cyclizations and tandem reactions that build additional rings onto the oxetane core. nih.gov

These functionalization strategies expand the chemical space accessible from this compound, enabling the creation of novel and potentially bioactive compounds. nih.gov

Sustainable and Green Chemistry Approaches in Oxetane Synthesis

In line with the growing global emphasis on environmental responsibility, the principles of green chemistry are increasingly being applied to the synthesis of oxetanes. ijnc.ir The goal is to develop processes that are more efficient, produce less waste, use less hazardous materials, and are more energy-efficient. ijnc.irresearchgate.net

Key green approaches relevant to the synthesis of this compound include:

Biocatalysis: As mentioned previously, using enzymes as catalysts is a cornerstone of green chemistry. nih.gov Biocatalytic methods operate in water under mild conditions, are highly selective, and derive from renewable resources, offering a sustainable alternative to traditional chemical catalysis. nih.govresearchgate.net The use of enzymes like lipases, oxidases, and transaminases for creating chiral building blocks is well-established. researchgate.net

Use of Green Solvents: Efforts are being made to replace conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net These include water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). researchgate.netwiley.com Performing reactions in water, where possible, is particularly advantageous. researchgate.net

Energy-Efficient Methodologies: Photocatalysis using visible light is an emerging green technology. nih.govacs.org It allows for the activation of molecules under very mild conditions, often at room temperature, thereby reducing the energy consumption associated with heating reactions. ijnc.ir

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product, such as [2+2] cycloadditions, are inherently greener as they minimize waste. beilstein-journals.org Flow chemistry is another transformative approach that allows for precise control over reaction conditions, often leading to higher efficiency, better safety profiles, and easier scale-up, all of which contribute to a more sustainable process. nih.gov

The integration of these green chemistry principles is essential for the future of chemical manufacturing, ensuring that valuable compounds like this compound can be produced in an economically viable and environmentally sustainable manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.